molecular formula C20H23N3O3 B5214853 1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

Cat. No.: B5214853
M. Wt: 353.4 g/mol
InChI Key: QYIDWIOCKNMCKY-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine typically involves the following steps:

    Alkylation: The attachment of the prop-2-enoxyphenyl group to the piperazine ring.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the piperazine derivative.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the prop-2-enoxyphenyl group.

    4-[(2-prop-2-enoxyphenyl)methyl]piperazine: Lacks the nitrophenyl group.

Uniqueness

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is unique due to the presence of both the nitrophenyl and prop-2-enoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-15-26-20-6-4-3-5-17(20)16-21-11-13-22(14-12-21)18-7-9-19(10-8-18)23(24)25/h2-10H,1,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIDWIOCKNMCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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